Triacsin C

Descripción general

Descripción

Triacsin C es un compuesto natural que se aisló de la bacteria Streptomyces aureofaciens. Es conocido por sus potentes efectos inhibitorios sobre la acil-CoA sintetasa de cadena larga, una enzima crucial para el metabolismo de los lípidos. This compound ha sido ampliamente estudiado por su capacidad para interferir con el metabolismo de los lípidos, lo que lo convierte en una herramienta valiosa en la investigación bioquímica y médica .

Aplicaciones Científicas De Investigación

Triacsin C tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar el metabolismo de los lípidos y la inhibición enzimática.

Biología: Se investiga por sus efectos sobre las gotas lipídicas celulares y la función mitocondrial.

Medicina: Se explora por sus posibles efectos terapéuticos en el tratamiento de trastornos metabólicos y enfermedades como la enfermedad del hígado graso no alcohólico.

Industria: Se utiliza en el desarrollo de nuevos fármacos y ensayos bioquímicos

Mecanismo De Acción

Triacsin C ejerce sus efectos inhibiendo la acil-CoA sintetasa de cadena larga, una enzima responsable de la activación de los ácidos grasos. Esta inhibición interrumpe la síntesis de triglicéridos, diglicéridos y ésteres de colesterol, lo que lleva a una reducción de las gotas lipídicas dentro de las células. El compuesto también induce la biogénesis mitocondrial y mejora la β-oxidación, contribuyendo a sus efectos generales sobre el metabolismo de los lípidos .

Análisis Bioquímico

Biochemical Properties

Triacsin C plays a significant role in biochemical reactions, particularly those involving lipid metabolism . It interacts with enzymes such as acyl-CoA synthetase , inhibiting the synthesis of cholesteryl ester and triacylglycerol . This interaction leads to a reduction of lipid droplets in cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of certain lipids, thereby disrupting critical cellular processes such as lipid storage, membrane structure formation, and energy production . In primary rat hepatocytes, for example, this compound has been shown to reduce lipid droplet formation and induce mitochondrial biogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of acyl-CoA synthetase . This prevents the synthesis of acyl-CoA, a key molecule in lipid metabolism . The inhibition of acyl-CoA synthetase disrupts the synthesis of esterified lipids such as triacylglycerol, leading to a reduction in lipid droplets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in primary rat hepatocytes, treatment with this compound at concentrations lower than the IC50 for lipid droplet formation led to a concentration-dependent decrease in lipid droplet number .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, when orally administered to low-density lipoprotein receptor-knockout mice at a dosage of 10 mg/kg/day, this compound significantly reduced atherosclerotic areas in the aorta and hearts .

Metabolic Pathways

This compound is involved in lipid metabolism pathways. It interacts with enzymes such as acyl-CoA synthetase, which activates fatty acids to produce acyl-CoA . Acyl-CoA then undergoes β-oxidation and participates in the synthesis of esterified lipids .

Subcellular Localization

Considering its inhibitory effects on acyl-CoA synthetase, it is likely that it localizes to areas of the cell where this enzyme is active, such as the endoplasmic reticulum .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Triacsin C se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de una cadena alquenil de 11 carbonos con una porción común de N-hidroxitriazeno en el extremo. La ruta sintética generalmente involucra los siguientes pasos:

- Formación de la cadena alquenil a través de una serie de reacciones de acoplamiento.

- Introducción del grupo N-hidroxitriazeno mediante reacciones de nitrosación.

- Purificación del producto final utilizando técnicas cromatográficas .

Métodos de Producción Industrial

La producción industrial de this compound implica la fermentación de cultivos de Streptomyces aureofaciens en condiciones controladas. El compuesto se extrae luego del caldo de cultivo y se purifica utilizando varios métodos cromatográficos .

Análisis De Reacciones Químicas

Tipos de Reacciones

Triacsin C experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar la cadena alquenil o el grupo N-hidroxitriazeno.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas de this compound y análogos sustituidos con diferentes grupos funcionales .

Comparación Con Compuestos Similares

Compuestos Similares

Triacsin A: Otro miembro de la familia de la triacsin con efectos inhibitorios similares sobre la acil-CoA sintetasa de cadena larga.

Triacsin B: Comparte similitudes estructurales con Triacsin C y exhibe actividades biológicas comparables.

Triacsin D: También inhibe la acil-CoA sintetasa de cadena larga y se utiliza en aplicaciones de investigación similares

Singularidad

This compound es único debido a sus efectos inhibitorios específicos sobre la acil-CoA sintetasa de cadena larga y su capacidad para modular el metabolismo de los lípidos sin afectar significativamente otras vías metabólicas. Esta especificidad lo convierte en una herramienta valiosa para estudiar los procesos relacionados con los lípidos y desarrollar terapias dirigidas .

Propiedades

Número CAS |

76896-80-5 |

|---|---|

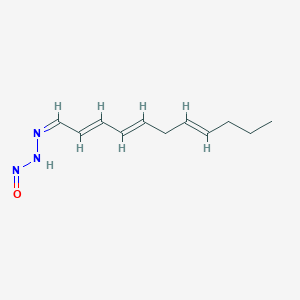

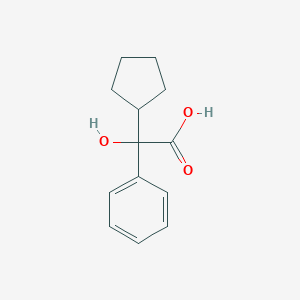

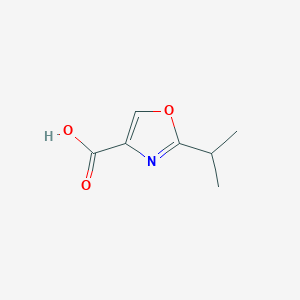

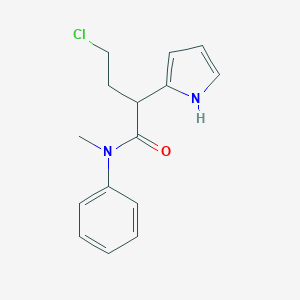

Fórmula molecular |

C11H17N3O |

Peso molecular |

207.27 g/mol |

Nombre IUPAC |

N-[(Z)-[(2E,4E,7E)-undeca-2,4,7-trienylidene]amino]nitrous amide |

InChI |

InChI=1S/C11H17N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,7-11H,2-3,6H2,1H3,(H,13,15)/b5-4+,8-7+,10-9+,12-11- |

Clave InChI |

NKTGCVUIESDXPU-HFBNSHRLSA-N |

SMILES |

CCCC=CCC=CC=CC=NNN=O |

SMILES isomérico |

CCC/C=C/C/C=C/C=C/C=N\NN=O |

SMILES canónico |

CCCC=CCC=CC=CC=NNN=O |

Apariencia |

White to Off-White powder |

| 76896-80-5 | |

Sinónimos |

1-hydroxy-3-(2',4',7'-undecatrienylidine)triazene triacsin C WS 1228A WS-1228A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Triacsin C?

A1: this compound is a potent and specific inhibitor of long-chain acyl-CoA synthetases (ACSLs) [, , , , ]. These enzymes play a crucial role in cellular lipid metabolism by catalyzing the conversion of long-chain fatty acids to their corresponding acyl-CoA esters, which are essential for various metabolic pathways, including triglyceride synthesis, phospholipid synthesis, and energy production [, ].

Q2: How does this compound exert its inhibitory effect on ACSLs?

A2: this compound acts as a competitive inhibitor of ACSLs, meaning it competes with long-chain fatty acids for binding at the active site of the enzyme [, ]. This competition effectively blocks the formation of acyl-CoAs, thereby disrupting downstream lipid metabolism [, ].

Q3: What are the downstream consequences of ACSL inhibition by this compound?

A3: Inhibition of ACSLs by this compound has been shown to induce a wide range of effects on cellular processes, including:

- Reduced triglyceride synthesis and lipid droplet accumulation: this compound effectively inhibits the incorporation of fatty acids into triglycerides, leading to a decrease in triglyceride levels and a reduction in the size and number of lipid droplets within cells [, , , ].

- Inhibition of cholesterol ester synthesis: this compound, by limiting the availability of acyl-CoAs, also disrupts cholesterol ester synthesis, further contributing to alterations in lipid homeostasis [, ].

- Induction of apoptosis: Studies have shown that this compound can trigger apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent [, , ].

- Impaired viral assembly: Research suggests that this compound disrupts the assembly of certain viruses, such as hepatitis C virus (HCV), which rely on host lipid metabolism for their replication cycle [].

- Modulation of inflammatory responses: this compound has been shown to exhibit anti-inflammatory effects, possibly by interfering with the production of inflammatory mediators [, ].

- Altered gene expression: Treatment with this compound can affect the expression of genes involved in various cellular processes, including those related to cell survival, apoptosis, and lipid metabolism [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for this compound is C22H35N3O2, and its molecular weight is 373.54 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided abstracts do not offer detailed spectroscopic data, they confirm this compound's structure and highlight the importance of its N-hydroxytriazene moiety and adjacent unsaturation for its inhibitory activity against ACSLs []. Detailed spectroscopic data might be found in other research publications focused on its structural characterization.

Q6: Has this compound shown efficacy in in vitro and in vivo models?

A6: Yes, this compound has demonstrated promising effects in both in vitro and in vivo models:

- In vitro:

- It potently inhibits ACSL activity in various cell lines, including those derived from humans, rats, and mice [, , , ].

- It reduces lipid accumulation and foam cell formation in macrophages [, ].

- It enhances the efficacy of anti-cancer drugs like etoposide in glioma cells [].

- It induces apoptosis in various cancer cell lines [, , ].

- In vivo:

Q7: Are there any known mechanisms of resistance to this compound?

A8: One study showed that overexpression of ACSL5, an isoform of ACSL that is relatively resistant to this compound, can confer resistance to the compound's pro-apoptotic effects in glioma cells []. This finding suggests that upregulation of this compound-resistant ACSL isoforms might be one mechanism of resistance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)